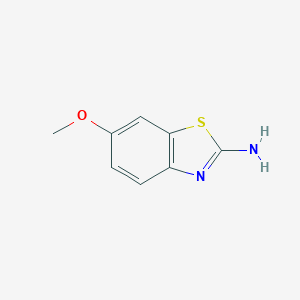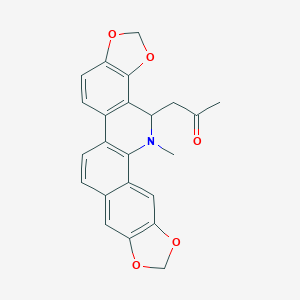
18-Hidroxideoxicorticosterona
Descripción general
Descripción
18-Hydroxy-11-deoxycorticosterone is a steroidal compound that belongs to the class of corticosteroids. It is structurally related to other corticosteroids such as cortisol and corticosterone. This compound is characterized by the presence of hydroxyl groups at the 18th and 21st positions on the pregnane skeleton, which is a common feature in many biologically active steroids.
Aplicaciones Científicas De Investigación
18-Hydroxy-11-deoxycorticosterone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroidal compounds and for studying steroid chemistry.
Biology: Investigated for its role in biological processes and its interaction with steroid receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune conditions.
Mecanismo De Acción
Target of Action
18-Hydroxydeoxycorticosterone, also known as 18,21-Dihydroxypregn-4-ene-3,20-dione or 18-Hydroxy-11-deoxycorticosterone, is an endogenous steroid and a mineralocorticoid . It primarily targets the mineralocorticoid receptors in the body .
Mode of Action
The compound is a hydroxylated metabolite of 11-deoxycorticosterone . In rats, the conversion of 11-deoxycorticosterone into 18-Hydroxydeoxycorticosterone is catalyzed by the CYP11B3 enzyme . In humans, it acts as a weak mineralocorticoid .
Biochemical Pathways
18-Hydroxydeoxycorticosterone serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is also an intermediate in the biosynthesis of corticosterone .
Result of Action
The primary result of the action of 18-Hydroxydeoxycorticosterone is the regulation of electrolyte and fluid balance in the body through its role as a mineralocorticoid . It may also play a role in certain forms of hypertension in humans and rats .
Action Environment
The action, efficacy, and stability of 18-Hydroxydeoxycorticosterone can be influenced by various environmental factors. These include the individual’s physiological state, the presence of other hormones, the activity of the enzymes involved in its biosynthesis and metabolism, and potentially other factors. For example, the secretion of 18-Hydroxydeoxycorticosterone is greatly increased in response to the pituitary hormone adrenocorticotropic hormone .
Análisis Bioquímico
Biochemical Properties
18-Hydroxydeoxycorticosterone interacts with various enzymes and proteins. In rats, the conversion of 11-deoxycorticosterone into 18-Hydroxydeoxycorticosterone is catalyzed by the CYP11B3 enzyme .
Cellular Effects
The cellular effects of 18-Hydroxydeoxycorticosterone are significant. It has been found to modulate central nervous system function . It also significantly reduced the conversion rate of 11-deoxycorticosterone to corticosterone and that of 11-deoxycortisol to cortisol .
Molecular Mechanism
The molecular mechanism of 18-Hydroxydeoxycorticosterone involves its interaction with various biomolecules. It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is also an intermediate in the biosynthesis of corticosterone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 18-Hydroxydeoxycorticosterone have been observed to change over time. For example, a decrease in the amplitude of evoked potentials was observed with the hormone 16.3 minutes after injection, and amplitude values returned to baseline levels 38 minutes after injection .
Dosage Effects in Animal Models
The effects of 18-Hydroxydeoxycorticosterone vary with different dosages in animal models. For instance, in adrenalectomized rats, 750 μg of 18-Hydroxydeoxycorticosterone dissolved in 0.5 ml of a 4:1 saline solution were injected intravenously .
Metabolic Pathways
18-Hydroxydeoxycorticosterone is involved in several metabolic pathways. It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is also an intermediate in the biosynthesis of corticosterone .
Transport and Distribution
It is known that it is a hydroxylated metabolite of 11-deoxycorticosterone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxy-11-deoxycorticosterone typically involves multiple steps starting from simpler steroidal precursors. One common method involves the reaction of an 18-hydroxypregnan-20-one in its hemiacetal form with lead tetra-acetate or electrophilic bromine sources to introduce acetoxy or bromo substituents at the 21st position. Subsequent alkaline hydrolysis yields the 21-hydroxy derivative .
Another synthetic route involves the hypoiodite reaction, where a 5α-bromo-6β-hydroxy derivative is treated with lead tetra-acetate and iodine under irradiation. This is followed by Henbest acetoxylation at the 21st position and oxidation of the intermediate 21-monoacetate to the 19-oxo derivative. Alkaline cleavage then gives the final product .
Industrial Production Methods
Industrial production of 18-Hydroxy-11-deoxycorticosterone follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
18-Hydroxy-11-deoxycorticosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 19-oxo derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups or the carbonyl groups present in the molecule.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the steroid skeleton.
Common Reagents and Conditions
Lead tetra-acetate: Used for introducing acetoxy groups.
Electrophilic bromine sources: Used for bromination reactions.
Alkaline hydrolysis: Used to convert acetoxy or bromo substituents to hydroxyl groups.
Iodine and irradiation: Used in the hypoiodite reaction for specific transformations.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and applications.
Comparación Con Compuestos Similares
Similar Compounds
Corticosterone: Similar structure but lacks the hydroxyl group at the 17th position.
11-Dehydrocorticosterone: Lacks the hydroxyl group at the 11th position.
Uniqueness
18-Hydroxy-11-deoxycorticosterone is unique due to the presence of hydroxyl groups at both the 18th and 21st positions, which imparts distinct biological activities and chemical reactivity compared to other corticosteroids .
Propiedades
IUPAC Name |
(8R,9S,10R,13R,14S,17S)-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-20-8-6-14(24)10-13(20)2-3-15-16(20)7-9-21(12-23)17(15)4-5-18(21)19(25)11-22/h10,15-18,22-23H,2-9,11-12H2,1H3/t15-,16+,17+,18-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJHREHKRNIYDB-TZGXILGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4C(=O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958920 | |
| Record name | 18-Hydroxy-11-deoxycorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-68-0 | |
| Record name | 18-Hydroxy-11-deoxycorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Hydroxydeoxycorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Hydroxy-11-deoxycorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18,21-dihydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)









![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
